molecular formula C9H12ClNO2 B11900116 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B11900116
M. Wt: 201.65 g/mol
InChI Key: UTKLYGMBJIWWNR-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoxazine, characterized by the presence of a methoxy group at the 8th position and a hydrochloride salt form. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the reaction of benzoxazine derivatives with methoxy-containing reagents under controlled conditions. One common method involves the N-methylation of benzoxazine using formaldehyde or methanol in the presence of a base . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.

Scientific Research Applications

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

8-methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-11-8-4-2-3-7-9(8)12-6-5-10-7;/h2-4,10H,5-6H2,1H3;1H

InChI Key

UTKLYGMBJIWWNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCCN2.Cl

Origin of Product

United States

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